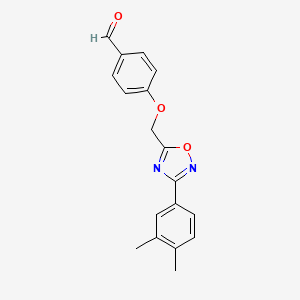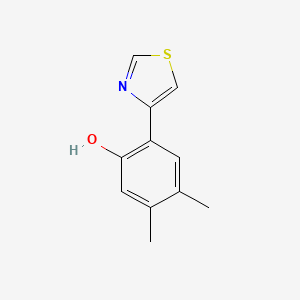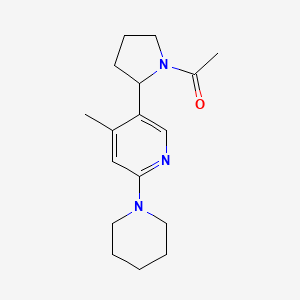
1-(2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the piperidine moiety is introduced through nucleophilic substitution reactions.
Introduction of the pyrrolidine ring: The pyrrolidine ring is then attached to the pyridine ring via a series of condensation reactions.
Final assembly: The ethanone group is introduced through acylation reactions, often using reagents like acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
1-(2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1-(2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-(2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyridine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.
相似化合物的比较
Similar Compounds
1-(6-(piperidin-1-yl)pyridin-3-yl)ethanone: Similar structure but lacks the pyrrolidine ring.
4-Methyl-6-(piperidin-1-yl)pyridin-3-yl derivatives: Variations in the substituents on the pyridine ring.
Uniqueness
1-(2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the combination of the pyridine, piperidine, and pyrrolidine rings, which confer distinct pharmacological properties. This structural complexity allows for specific interactions with biological targets, making it a valuable compound in drug design and development.
属性
分子式 |
C17H25N3O |
|---|---|
分子量 |
287.4 g/mol |
IUPAC 名称 |
1-[2-(4-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O/c1-13-11-17(19-8-4-3-5-9-19)18-12-15(13)16-7-6-10-20(16)14(2)21/h11-12,16H,3-10H2,1-2H3 |
InChI 键 |
SJUTWIMDPVCFDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C2CCCN2C(=O)C)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11797239.png)

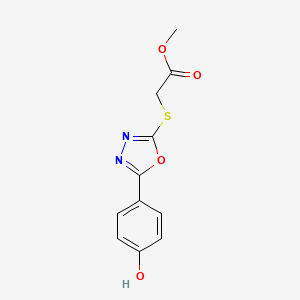
![2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11797267.png)
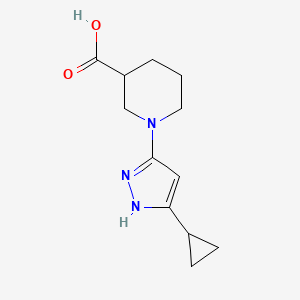

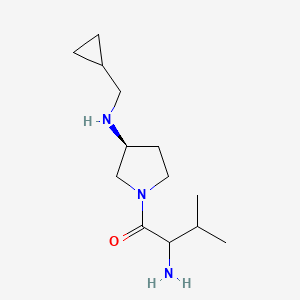
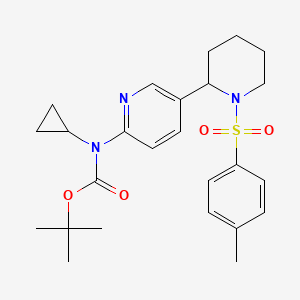
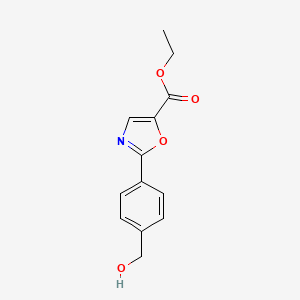
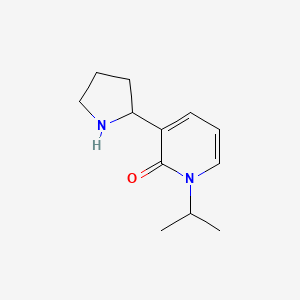

![4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11797323.png)
